4-Boc-amino-3,5-dichlorophenylboronic acid
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Overview
Description
4-Boc-amino-3,5-dichlorophenylboronic acid: is an organoboron compound with the molecular formula C₁₁H₁₄BCl₂NO₄ and a molecular weight of 305.95 g/mol . This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-amino-3,5-dichlorophenylboronic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the boronic acid moiety. One common synthetic route includes:
Protection of the Amino Group: The amino group of 3,5-dichloroaniline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Boc-amino-3,5-dichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for borylation and other reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Boc-amino-3,5-dichlorophenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Boc-amino-3,5-dichlorophenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected amino group and chlorine substituents.
4-Amino-3,5-dichlorophenylboronic Acid: Similar structure but without the Boc protection.
4-Boc-amino-phenylboronic Acid: Lacks the chlorine substituents on the phenyl ring.
Uniqueness: 4-Boc-amino-3,5-dichlorophenylboronic acid is unique due to the presence of both the Boc-protected amino group and the dichloro substituents on the phenyl ring. These functional groups provide additional reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
[3,5-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO4/c1-11(2,3)19-10(16)15-9-7(13)4-6(12(17)18)5-8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFAVKISHNFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)NC(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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